![molecular formula C10H13N3O B15241665 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B15241665.png)
5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile
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Overview
Description
5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile is a chemical compound with the molecular formula C10H13N3O. It is known for its potential applications in various fields, including pharmaceuticals and organic synthesis. This compound features a pyridine ring substituted with a hydroxybutan-2-ylamino group and a carbonitrile group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 1-amino-2-butanol under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 5-[(1-Oxobutan-2-yl)amino]pyridine-2-carbonitrile.
Reduction: 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutan-2-ylamino group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(1-Hydroxybutan-2-yl)amino]pyridine-3-carbonitrile
- 5-[(1-Hydroxybutan-2-yl)amino]pyridine-4-carbonitrile
- 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carboxamide
Uniqueness
5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of both a hydroxybutan-2-ylamino group and a carbonitrile group provides a versatile platform for further chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:
- Nucleophilic substitution : Reacting pyridine-2-carbonitrile derivatives with hydroxylamine derivatives to introduce the amino-hydroxybutyl moiety.
- Purification : Techniques like silica gel chromatography (PE:MA = 4:1) or crystallization are used to isolate the product.
- Yield optimization : Adjusting reaction temperatures (e.g., 80°C for Fe-mediated reductions) and stoichiometric ratios of reagents like NH4Cl and Fe to improve efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR (e.g., DMSO-d6 solvent) identify proton environments and carbon frameworks, particularly for hydroxyl and amine groups.
- Mass Spectrometry (LCMS) : Determines molecular weight (e.g., observed [M+1]+ peaks) and fragmentation patterns.
- X-ray Crystallography : Resolves bond angles (e.g., C—C—C angles ~120°) and hydrogen-bonding networks using SHELXL refinement .
Q. What are the hypothesized biological targets for this compound?
Methodological Answer: The compound’s nitrile and hydroxyl groups suggest interactions with:
- Enzymes : Potential inhibition of kinases (e.g., CHK1) or oxidoreductases via competitive binding at active sites.
- Receptors : Structural analogs exhibit affinity for G-protein-coupled receptors (GPCRs) due to pyridine ring flexibility.
- Validation : Use cellular assays (e.g., ATP-competitive inhibition studies) and molecular docking to confirm targets .
Advanced Research Questions
Q. How can contradictory crystallographic data for derivatives be resolved?
Methodological Answer: Contradictions in bond lengths or angles arise from:
- Disorder in crystal packing : Refine using SHELXL’s PART and SIMU instructions to model atomic displacement.
- Twinned data : Apply HKLF 5 format in SHELX to deconvolute overlapping reflections.
- Validation : Cross-check with DFT-calculated geometries (e.g., Gaussian09) to ensure experimental-computational consistency .
Q. What strategies optimize bioactivity through structural modification?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine 5-position to enhance binding affinity.
- Scaffold hopping : Replace the hydroxybutyl group with morpholine or piperazine rings to improve solubility.
- SAR studies : Use iterative synthesis and in vitro assays (e.g., IC50 profiling) to correlate structural changes with activity .
Q. How do computational methods elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Predict binding poses with enzymes like protoporphyrinogen oxidase.
- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models : Corrogate electronic parameters (e.g., Hammett constants) with inhibitory activity .
Q. What are common synthetic impurities, and how are they mitigated?
Methodological Answer:
- By-products : Unreacted starting materials (e.g., pyridine intermediates) detected via TLC.
- Mitigation : Optimize reaction times (e.g., 12 hrs for Br2-mediated cyclizations) and use scavengers like polymer-bound triphenylphosphine.
- Purification : Employ HPLC with C18 columns (ACN:H2O gradient) for high-purity isolation .
Q. How can multi-step synthesis yields be improved?
Methodological Answer:
- Flow chemistry : Use continuous reactors for exothermic steps (e.g., nitrile formation) to enhance heat dissipation.
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce side reactions.
- In situ monitoring : Implement ReactIR to track intermediate formation and adjust conditions dynamically .
Q. Notes
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-(1-hydroxybutan-2-ylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H13N3O/c1-2-8(7-14)13-10-4-3-9(5-11)12-6-10/h3-4,6,8,13-14H,2,7H2,1H3 |
InChI Key |
DVFAHWSVSLEXOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
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